2,2,3,3-Tetrafluoropropionyl Chloride
Overview
Description
2,2,3,3-Tetrafluoropropionyl Chloride is an organofluorine compound with the molecular formula C3HClF4O. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The presence of multiple fluorine atoms imparts unique chemical properties to the compound, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoropropanoyl chloride typically involves the chlorination of 2,2,3,3-tetrafluoropropanoic acid. This reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:
C3H2F4O2+SOCl2→C3HClF4O+SO2+HCl
Industrial Production Methods: On an industrial scale, the production of 2,2,3,3-tetrafluoropropanoyl chloride involves the continuous chlorination of 2,2,3,3-tetrafluoropropanoic acid in a flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoropropionyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3-tetrafluoropropanoic acid and hydrochloric acid.
Reduction: It can be reduced to 2,2,3,3-tetrafluoropropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases are used at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
2,2,3,3-Tetrafluoropropanoic acid: from hydrolysis.
2,2,3,3-Tetrafluoropropanol: from reduction.
Scientific Research Applications
2,2,3,3-Tetrafluoropropionyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals, agrochemicals, and performance materials.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce fluorinated moieties into target molecules.
Comparison with Similar Compounds
- 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride
- 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
Comparison:
- 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride and 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride are similar in structure but differ in the halogen atom attached to the carbonyl carbon. These compounds exhibit similar reactivity patterns but may differ in their physical properties and specific applications.
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is a perfluorinated compound with a different functional group. It is used as an alternative to perfluorooctanoic acid in the fluoropolymer industry due to its unique properties.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O/c4-1(9)3(7,8)2(5)6/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASQMECTPQYEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380241 | |
Record name | 2,2,3,3-tetrafluoropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663-73-0 | |
Record name | 2,2,3,3-tetrafluoropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 663-73-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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